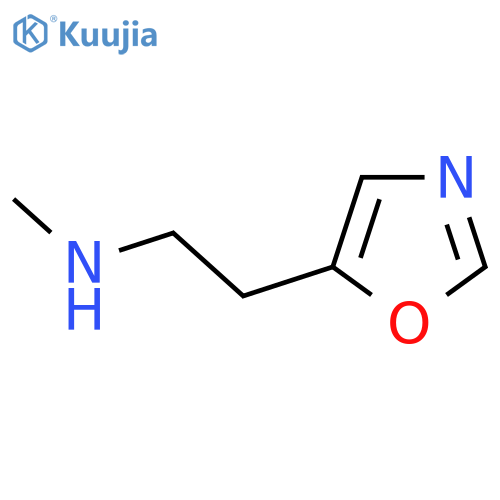Cas no 1516147-87-7 (methyl2-(1,3-oxazol-5-yl)ethylamine)

1516147-87-7 structure
商品名:methyl2-(1,3-oxazol-5-yl)ethylamine
methyl2-(1,3-oxazol-5-yl)ethylamine 化学的及び物理的性質
名前と識別子
-
- methyl2-(1,3-oxazol-5-yl)ethylamine
- 1516147-87-7
- methyl[2-(1,3-oxazol-5-yl)ethyl]amine
- EN300-1777580
-
- インチ: 1S/C6H10N2O/c1-7-3-2-6-4-8-5-9-6/h4-5,7H,2-3H2,1H3
- InChIKey: ROJRDJHHYSYBQZ-UHFFFAOYSA-N
- ほほえんだ: O1C=NC=C1CCNC
計算された属性
- せいみつぶんしりょう: 126.079312947g/mol
- どういたいしつりょう: 126.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 77.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
methyl2-(1,3-oxazol-5-yl)ethylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1777580-5.0g |
methyl[2-(1,3-oxazol-5-yl)ethyl]amine |
1516147-87-7 | 5g |
$4226.0 | 2023-06-02 | ||
| Enamine | EN300-1777580-0.25g |
methyl[2-(1,3-oxazol-5-yl)ethyl]amine |
1516147-87-7 | 0.25g |
$920.0 | 2023-09-20 | ||
| Enamine | EN300-1777580-0.1g |
methyl[2-(1,3-oxazol-5-yl)ethyl]amine |
1516147-87-7 | 0.1g |
$879.0 | 2023-09-20 | ||
| Enamine | EN300-1777580-0.05g |
methyl[2-(1,3-oxazol-5-yl)ethyl]amine |
1516147-87-7 | 0.05g |
$839.0 | 2023-09-20 | ||
| Enamine | EN300-1777580-2.5g |
methyl[2-(1,3-oxazol-5-yl)ethyl]amine |
1516147-87-7 | 2.5g |
$1959.0 | 2023-09-20 | ||
| Enamine | EN300-1777580-10g |
methyl[2-(1,3-oxazol-5-yl)ethyl]amine |
1516147-87-7 | 10g |
$4299.0 | 2023-09-20 | ||
| Enamine | EN300-1777580-5g |
methyl[2-(1,3-oxazol-5-yl)ethyl]amine |
1516147-87-7 | 5g |
$2900.0 | 2023-09-20 | ||
| Enamine | EN300-1777580-1.0g |
methyl[2-(1,3-oxazol-5-yl)ethyl]amine |
1516147-87-7 | 1g |
$1458.0 | 2023-06-02 | ||
| Enamine | EN300-1777580-10.0g |
methyl[2-(1,3-oxazol-5-yl)ethyl]amine |
1516147-87-7 | 10g |
$6266.0 | 2023-06-02 | ||
| Enamine | EN300-1777580-0.5g |
methyl[2-(1,3-oxazol-5-yl)ethyl]amine |
1516147-87-7 | 0.5g |
$959.0 | 2023-09-20 |
methyl2-(1,3-oxazol-5-yl)ethylamine 関連文献
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
1516147-87-7 (methyl2-(1,3-oxazol-5-yl)ethylamine) 関連製品
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
